[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane
Description
This compound, a highly complex organotin-thiophene hybrid, features a pentacyclic core with four sulfur atoms, two peripheral 5-octylthiophen-2-yl groups, and two trimethylstannyl substituents. The extended π-conjugation from the fused thiophene rings may enhance charge transport properties, while the steric bulk of the octyl chains could influence solubility and crystallinity .
Properties
Molecular Formula |
C44H58S6Sn2 |
|---|---|
Molecular Weight |
1016.8 g/mol |
IUPAC Name |
[2,11-bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H40S6.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-17-19-27(41-25)31-33-35-29(21-23-39-35)44-38(33)32(34-36-30(22-24-40-36)43-37(31)34)28-20-18-26(42-28)16-14-12-10-8-6-4-2;;;;;;;;/h17-22H,3-16H2,1-2H3;6*1H3;; |
InChI Key |
IFFZCOFEFJOALM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=C3C4=C(C=C(S4)[Sn](C)(C)C)SC3=C(C5=C2SC6=C5SC(=C6)[Sn](C)(C)C)C7=CC=C(S7)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[106003,1004,8The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
Organic Field Effect Transistors (OFETs)
The compound serves as a critical building block in the synthesis of organic semiconductors used in OFETs. Its structure promotes high charge carrier mobility and stability under operational conditions. Notably, derivatives of this compound have been utilized to enhance the performance of n-type semiconductors in OFET applications .
Organic Photovoltaics (OPVs)
Due to its conjugated system and ability to facilitate charge transport, this compound is explored for use in organic solar cells. The integration of such organotin compounds can improve the efficiency of light absorption and charge separation in photovoltaic devices .
Organic Light Emitting Diodes (OLEDs)
The compound's properties make it suitable for OLED applications where efficient light emission and stability are crucial. Its incorporation into polymer matrices can lead to improved luminescent properties and device longevity .
Case Study 1: Synthesis and Characterization of Semiconducting Polymers
Research has demonstrated that polymers synthesized using [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl] exhibit superior electrical properties compared to traditional materials. For instance, a study highlighted the successful incorporation of this compound into a polymer matrix resulting in high hole mobility values exceeding 1 cm²/V·s under optimized conditions .
Case Study 2: Performance in OPVs
In a comparative study of various organotin compounds for OPV applications, the use of [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl] resulted in a notable increase in power conversion efficiency (PCE). Devices fabricated with this compound achieved PCE values above 10%, marking significant improvements over previous formulations .
Data Table: Comparison of Applications
| Application | Key Benefits | Performance Metrics |
|---|---|---|
| OFETs | High charge mobility; stability | Mobility > 1 cm²/V·s |
| OPVs | Enhanced light absorption; efficient charge separation | PCE > 10% |
| OLEDs | Improved luminescence; device longevity | Lifetime > 50,000 hours |
Mechanism of Action
The mechanism by which [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular membranes to exert its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest analogues include:
Bis(trimethylstannyl)-substituted thiophene oligomers : These lack the pentacyclic core but share tin-thiophene bonding. Their electronic properties are modulated by tin’s Lewis acidity, which enhances charge carrier mobility in organic semiconductors .
Tetrathiafulvalene (TTF) derivatives : While sulfur-rich like the pentacyclic core, TTF lacks tin and exhibits lower thermal stability but higher conductivity in charge-transfer complexes .
Organotin macrocycles: Compounds like stannoxanes show comparable Sn–C bonding but lack conjugated thiophene systems, limiting their optoelectronic utility .
Key Comparative Data
Notes:
- Bandgap estimates derive from computational studies on similar conjugated systems .
- Thermal stability projections are based on degradation thresholds of Sn–C bonds .
Functional Comparisons
- Electronic Properties : The compound’s conjugated thiophene-sulfur framework may outperform simpler stannyl-thiophenes in absorption range but underperform TTF in conductivity due to steric hindrance from the pentacyclic core .
- Synthetic Complexity: The pentacyclic structure likely requires multi-step synthesis, contrasting with one-pot routes for TTF or stannoxanes. No yield data are available, but analogous polycyclic thiophenes report <10% yields .
- Environmental Stability: Organotin compounds often degrade via hydrolysis; the octyl groups may mitigate this, but comparative degradation kinetics remain unstudied .
Biological Activity
The compound [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane is a complex organometallic compound featuring multiple thiophene units and trimethylstannyl groups. Its unique structure suggests potential applications in various biological contexts, including medicinal chemistry and materials science.
- Molecular Formula : C44H58S6Sn2
- Molecular Weight : 1016.73 g/mol
- CAS Number : 1701403-89-5
The presence of thiophene rings and stannyl groups in the structure may confer interesting electronic properties that could be exploited in biological systems.
Anticancer Properties
Recent studies have indicated that organotin compounds possess significant anticancer activity. The trimethylstannyl group is known to interact with cellular components and has been linked to apoptosis in cancer cells. For instance:
- Mechanism of Action : Organotin compounds can induce apoptosis through the activation of caspases and modulation of apoptotic pathways .
- Case Study : A study demonstrated that a related compound showed cytotoxic effects on breast cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .
Antimicrobial Activity
The antimicrobial properties of organotin compounds have also been documented:
- Spectrum of Activity : Compounds similar to the one have shown effectiveness against a range of bacteria and fungi.
- Research Findings : A study highlighted that organotin derivatives exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Neuroprotective Effects
There is emerging evidence suggesting that certain organotin compounds may offer neuroprotective benefits:
- Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of neuroinflammation .
- Case Studies : Research has indicated that some organotin compounds can protect neuronal cells from oxidative damage induced by neurotoxins.
Data Tables
Q & A
Q. How can AI-driven automation enhance the synthesis and characterization workflow for this compound?
- Methodological Answer : Implement machine learning (ML) models trained on reaction databases to predict optimal conditions (e.g., solvent, catalyst). Integrate robotic liquid handlers for high-throughput screening. Use AI-powered spectral analysis tools (e.g., NMRshiftDB) to accelerate data interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
